N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, which could include “N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide”, has been reported. The synthesis involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives, including “N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide”, can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan-carboxamide derivatives have been synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
Polymer Industry Applications
Furan-2,5-dicarboxylic acid (FDCA) derivatives are highlighted for their potential as platform chemicals in the polymer industry. They are seen as sustainable alternatives to petroleum-based materials for manufacturing polyesters, polyamides, and polyurethanes due to their promising properties and commercial interest. For instance, furanic-aliphatic polyamides synthesized from FDCA-based monomers exhibit similar thermal and mechanical properties to conventional semiaromatic polyamides, making them suitable for high-performance material applications (Jiang et al., 2015).
Catalysis and Organic Synthesis
Furan derivatives are utilized in catalytic processes and organic synthesis, demonstrating versatility in chemical transformations. For example, spinel mixed metal oxides have been used as efficient catalysts for the selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to FDCA, showcasing the potential of furan derivatives in catalytic applications for sustainable chemistry (Jain et al., 2015). Additionally, palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans, indicating the role of furan derivatives in facilitating complex organic syntheses (Lu et al., 2014).
Controlled Synthesis of Furan Carboxylic Acids
Enzymatic cascade reactions have been employed for the controlled synthesis of furan carboxylic acids from HMF, highlighting the application of furan derivatives in biocatalysis and green chemistry. This approach emphasizes the efficiency and selectivity of furan derivatives synthesis, contributing to the development of biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWWXQHDJGEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide |
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